An In-depth Technical Guide to 1-(Pyridin-2-yl)-1h-pyrazol-5-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(Pyridin-2-yl)-1h-pyrazol-5-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-(Pyridin-2-yl)-1h-pyrazol-5-amine. This molecule integrates two key pharmacophores, pyridine and pyrazole, making it a scaffold of significant interest in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in published literature, this document leverages established chemical principles and data from closely related analogues to provide a robust analysis of its chemical structure, predicted physical and spectral properties, and a reliable synthetic pathway. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based compounds.
Introduction and Significance
The 5-aminopyrazole moiety is a well-established "privileged scaffold" in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The pyridine ring is another fundamental heterocycle in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The combination of these two rings in 1-(Pyridin-2-yl)-1h-pyrazol-5-amine creates a unique electronic and structural profile, offering multiple vectors for chemical modification and diverse points for molecular interactions. Understanding the foundational chemical and physical properties of this core structure is paramount for its rational deployment in drug design and development programs.
Chemical Structure and Analysis
1-(Pyridin-2-yl)-1h-pyrazol-5-amine possesses the molecular formula C₈H₈N₄ and a molecular weight of 160.18 g/mol .[3] The structure consists of a pyrazole ring substituted at the N1 position with a pyridin-2-yl group and at the C5 position with an amino group.
Figure 1: Chemical structure of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.
Tautomerism and Electronic Effects
The 5-aminopyrazole system can exist in different tautomeric forms. However, for N1-substituted pyrazoles, the depicted amine form is the predominant tautomer. The lone pair of the pyrrole-type nitrogen (N1) is integral to the aromaticity of the pyrazole ring. The pyridine-like nitrogen (N2) is the primary basic center of the pyrazole ring itself. The exocyclic amino group at C5 is a strong electron-donating group, which increases the electron density of the pyrazole ring, particularly at the C4 position, making it susceptible to electrophilic substitution. The pyridin-2-yl substituent at N1 acts as an electron-withdrawing group, influencing the overall electronic distribution and basicity of the molecule.
Predicted Crystallographic and Conformational Analysis
While no experimental crystal structure is available for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine, analysis of related structures, such as 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, reveals key structural features.[4] A notable aspect is the dihedral angle between the planes of the pyrazole and pyridine rings. Due to steric hindrance between the hydrogen on C3 of the pyrazole and the hydrogen on C3 of the pyridine, the two rings are not expected to be coplanar. This twisted conformation is a critical determinant of the molecule's three-dimensional shape and its ability to fit into protein binding pockets.
Furthermore, the amino group is a potent hydrogen bond donor, and the nitrogen atoms of the pyridine ring (N_pyridyl) and the pyrazole ring (N2) are hydrogen bond acceptors. In the solid state, extensive intermolecular hydrogen bonding is anticipated, likely forming complex networks that influence the crystal packing, melting point, and solubility.[4]
Physical and Spectral Properties
Based on the properties of analogous compounds and general chemical principles, the following physical and spectral characteristics are predicted for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.
Physical Properties (Predicted)
| Property | Predicted Value/Observation | Rationale/Notes |
| Appearance | White to off-white or pale yellow solid | Typical for aminopyrazole derivatives. |
| Melting Point | > 150 °C | The planar, aromatic structure and potential for strong intermolecular hydrogen bonding suggest a relatively high melting point. For comparison, related aminopyrazoles have melting points in the 160-210 °C range.[5] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol. | The pyridine and amino groups may confer some aqueous solubility, but the overall aromatic character will limit it. Good solubility is expected in polar aprotic solvents. |
| pKa | The exocyclic amino group is the most basic site, with a predicted pKa for its conjugate acid in the range of 3.0-4.5. The pyridine nitrogen will have a pKa around 2.0-3.0, and the pyrazole N2 nitrogen will be weakly basic. | The electron-withdrawing nature of the N-pyridyl group and the pyrazole ring reduces the basicity of the exocyclic amine compared to a simple aniline. |
Spectral Data (Predicted)
The spectral characteristics are predicted based on data from the closely related 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and established spectral databases.[1][6][7]
¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz):
-
Pyridine Protons:
-
δ 8.25-8.35 (ddd, 1H, H6' of pyridine)
-
δ 7.80-7.90 (dt, 1H, H4' of pyridine)
-
δ 7.70-7.75 (d, 1H, H3' of pyridine)
-
δ 7.15-7.25 (ddd, 1H, H5' of pyridine)
-
-
Pyrazole Protons:
-
δ 7.40-7.50 (d, 1H, H3 of pyrazole)
-
δ 5.80-5.90 (d, 1H, H4 of pyrazole)
-
-
Amino Protons:
-
δ 5.50-6.00 (s, broad, 2H, -NH₂)
-
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz):
-
Pyrazole Carbons:
-
δ ~155 (C5)
-
δ ~140 (C3)
-
δ ~95 (C4)
-
-
Pyridine Carbons:
-
δ ~152 (C2')
-
δ ~148 (C6')
-
δ ~139 (C4')
-
δ ~122 (C5')
-
δ ~114 (C3')
-
IR Spectroscopy (Predicted, KBr Pellet, cm⁻¹):
-
3450-3300: N-H stretching (asymmetric and symmetric) of the primary amine.
-
3150-3100: C-H stretching of the aromatic rings.
-
~1640: N-H scissoring (bending) of the amino group.
-
1600-1450: C=C and C=N stretching vibrations of the pyridine and pyrazole rings.
-
~1300: C-N stretching.
Mass Spectrometry (Predicted):
-
EI or ESI+: A strong molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 160 or 161, respectively. Fragmentation would likely involve the loss of components of the pyridine ring or the amino group.
Synthesis Protocol
The most logical and reliable synthesis of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine is through the cyclocondensation of a β-ketonitrile with 2-hydrazinopyridine. This is a well-established method for the formation of 5-aminopyrazoles.[1][8] The following protocol is adapted from the successful synthesis of a closely related analogue.[1]
Figure 2: Synthetic workflow for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.
Experimental Procedure
Materials:
-
2-Hydrazinopyridine (1.0 eq)
-
3-Oxopropanenitrile (Cyanoacetaldehyde) (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount, optional)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydrazinopyridine (1.0 eq) in anhydrous ethanol (e.g., 10 mL per 10 mmol).
-
Addition of Reagents: To the stirred solution, add 3-oxopropanenitrile (1.0 eq). A catalytic amount of glacial acetic acid can be added to facilitate the reaction, though it often proceeds without it.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath. The product may precipitate out of the solution. If precipitation is slow, it can be induced by the addition of cold water.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Self-Validation and Trustworthiness: This protocol relies on a fundamental and widely validated reaction in heterocyclic chemistry. The causality is clear: the nucleophilic hydrazine group of 2-hydrazinopyridine attacks the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods outlined in section 3.2.
Reactivity and Potential Applications
The 1-(Pyridin-2-yl)-1h-pyrazol-5-amine scaffold is rich in chemical functionality, offering numerous avenues for further derivatization.
-
N-Acylation/Sulfonylation: The exocyclic amino group is the most nucleophilic site and will readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.[9] This is a common strategy for creating libraries of compounds for structure-activity relationship (SAR) studies.
-
Condensation Reactions: Reaction with aldehydes and ketones will form Schiff bases (imines), which can be further reduced to secondary amines.[10]
-
Electrophilic Substitution: The C4 position of the pyrazole ring is activated by the C5-amino group and can undergo electrophilic substitution reactions such as halogenation (e.g., with NBS or NCS) or nitration, allowing for further functionalization of the pyrazole core.
-
Metal Coordination: The pyridine nitrogen and the N2 of the pyrazole ring can act as a bidentate ligand, capable of coordinating with various metal ions. This property is relevant for the development of catalysts, materials with interesting electronic properties, and metallodrugs.[1]
Given the prevalence of the pyrazole and pyridine motifs in bioactive molecules, this compound is a prime candidate for screening in various therapeutic areas, including but not limited to:
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds in the ATP-binding pocket.
-
Antimicrobial Agents: The nitrogen-rich structure is common in antifungal and antibacterial compounds.[11]
-
Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory activity.[12]
Conclusion
1-(Pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound with significant potential as a building block in drug discovery and materials science. While specific experimental data is not widely published, a thorough analysis based on established chemical principles and data from analogous structures provides a strong predictive foundation for its chemical and physical properties. The synthetic route via cyclocondensation is robust and reliable. This guide provides the necessary technical information for researchers to synthesize, characterize, and further explore the utility of this promising molecular scaffold.
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